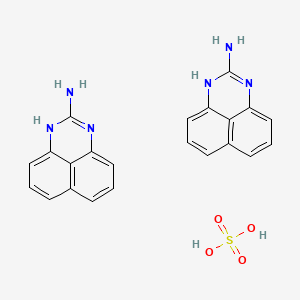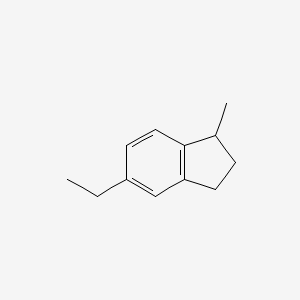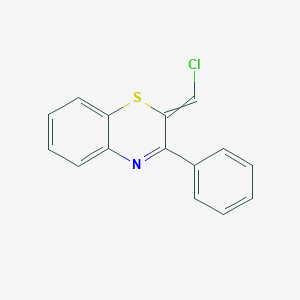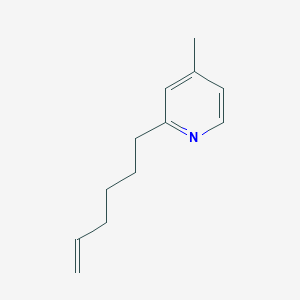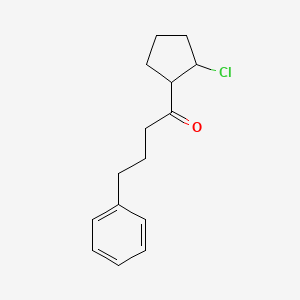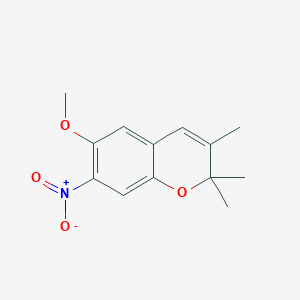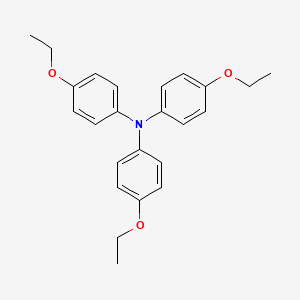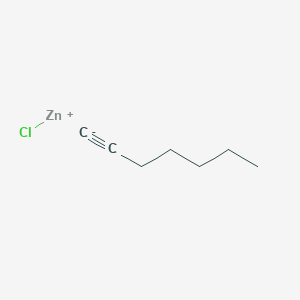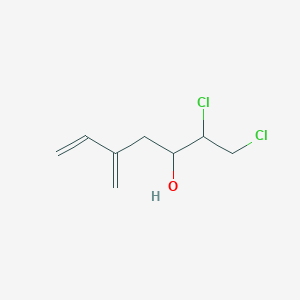
1,2-Dichloro-5-methylidenehept-6-EN-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-5-methylidenehept-6-en-3-ol is an organic compound with the molecular formula C8H12Cl2O It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a double bond within its heptane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-methylidenehept-6-en-3-ol typically involves the chlorination of a suitable precursor, such as 5-methylidenehept-6-en-3-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Dichloro-5-methylidenehept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 1,2-Dichloro-5-methylidenehept-6-en-3-one.
Reduction: Formation of 1,2-Dichloro-5-methylheptane-3-ol.
Substitution: Formation of 1,2-Dihydroxy-5-methylidenehept-6-en-3-ol or 1,2-Diamino-5-methylidenehept-6-en-3-ol.
科学研究应用
1,2-Dichloro-5-methylidenehept-6-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Dichloro-5-methylidenehept-6-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-5-methylheptane-3-ol
- 1,2-Dichloro-5-methylidenehex-6-en-3-ol
- 1,2-Dichloro-5-methylideneoct-6-en-3-ol
Uniqueness
1,2-Dichloro-5-methylidenehept-6-en-3-ol is unique due to its specific arrangement of chlorine atoms, double bond, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
65476-00-8 |
|---|---|
分子式 |
C8H12Cl2O |
分子量 |
195.08 g/mol |
IUPAC 名称 |
1,2-dichloro-5-methylidenehept-6-en-3-ol |
InChI |
InChI=1S/C8H12Cl2O/c1-3-6(2)4-8(11)7(10)5-9/h3,7-8,11H,1-2,4-5H2 |
InChI 键 |
LJHWBOJTQCQFJV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=C)CC(C(CCl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


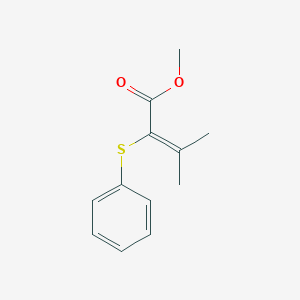
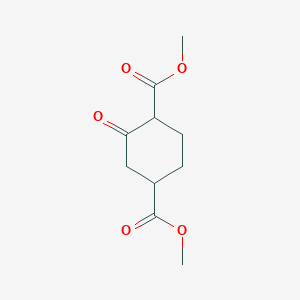
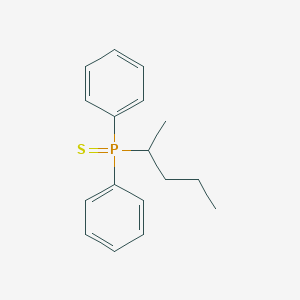
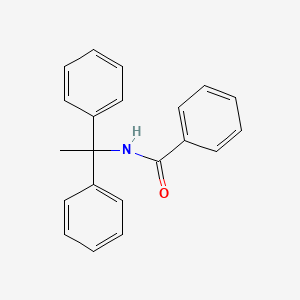
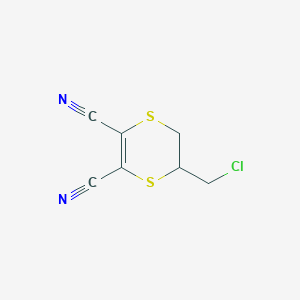
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
